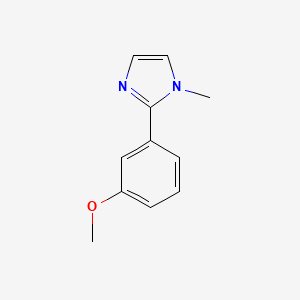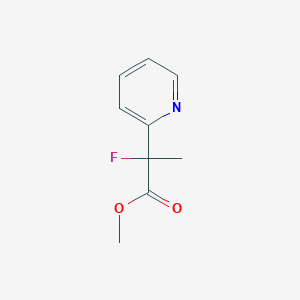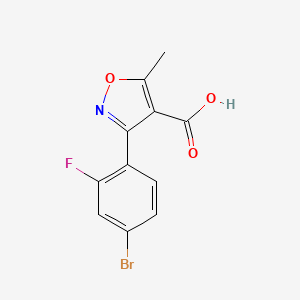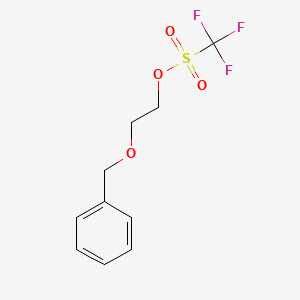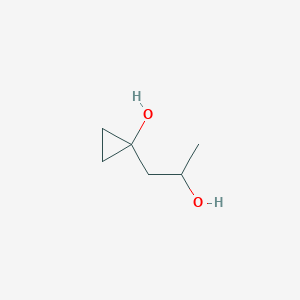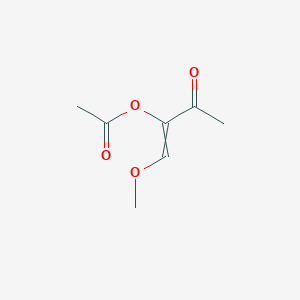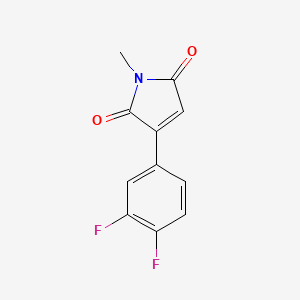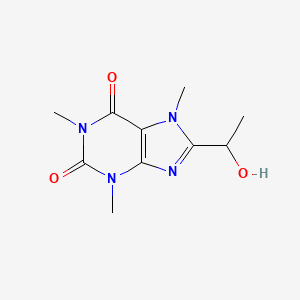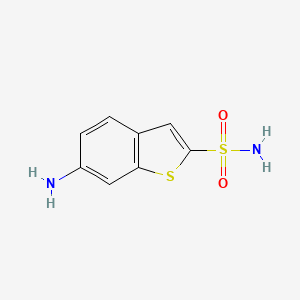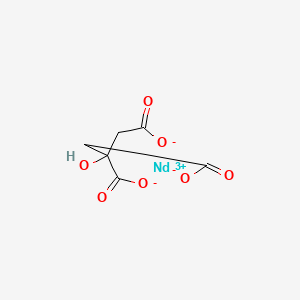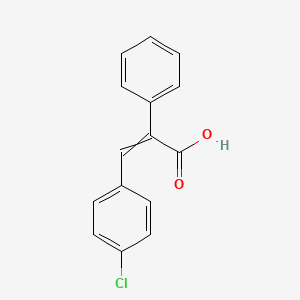
3-(4-chlorophenyl)-2-phenylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Phenyl-4-chlorocinnamic acid is a derivative of cinnamic acid, characterized by the presence of a phenyl group and a chlorine atom attached to the cinnamic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
Alpha-Phenyl-4-chlorocinnamic acid can be synthesized through several methods. One common approach involves the Steglich esterification, where cinnamic acid derivatives react with the Steglich reagent to form esters . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of 3-(4-chlorophenyl)-2-phenylprop-2-enoic acid typically involves large-scale organic synthesis techniques. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
Alpha-Phenyl-4-chlorocinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
科学研究应用
Alpha-Phenyl-4-chlorocinnamic acid has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Alpha-Phenyl-4-chlorocinnamic acid can be compared with other cinnamic acid derivatives, such as:
4-Chlorocinnamic acid: Similar in structure but lacks the phenyl group.
3-Methoxy-4-hydroxycinnamic acid: Contains methoxy and hydroxy groups instead of a chlorine atom.
3,4-Dimethoxycinnamic acid: Features two methoxy groups on the aromatic ring.
These compounds share some chemical properties but differ in their specific functional groups, leading to variations in their reactivity and biological activities .
Conclusion
Alpha-Phenyl-4-chlorocinnamic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it a valuable reagent in organic synthesis. Additionally, its promising biological activities highlight its potential in drug development and other medical applications.
属性
分子式 |
C15H11ClO2 |
|---|---|
分子量 |
258.70 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11ClO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10H,(H,17,18) |
InChI 键 |
VRWKAXRIXMCDDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
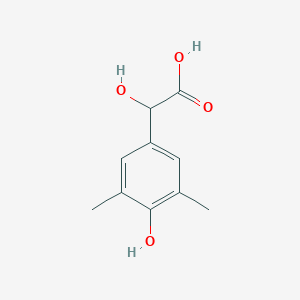
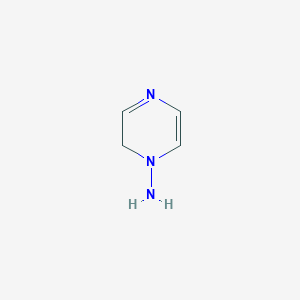
![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol](/img/structure/B8697853.png)
